Dirazepic acid

Descripción

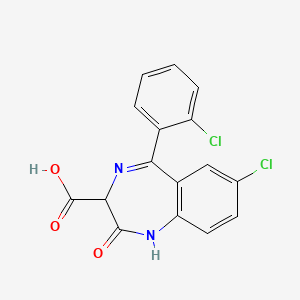

Dirazepic acid is a chemical compound with the molecular formula C₁₆H₁₀Cl₂N₂O₃. It is known for its unique structure and properties, which make it a subject of interest in various fields of scientific research. This compound is a derivative of benzodiazepine, a class of compounds widely recognized for their therapeutic applications, particularly in the treatment of anxiety and insomnia.

Propiedades

Número CAS |

61929-65-5 |

|---|---|

Fórmula molecular |

C16H10Cl2N2O3 |

Peso molecular |

349.2 g/mol |

Nombre IUPAC |

7-chloro-5-(2-chlorophenyl)-2-oxo-1,3-dihydro-1,4-benzodiazepine-3-carboxylic acid |

InChI |

InChI=1S/C16H10Cl2N2O3/c17-8-5-6-12-10(7-8)13(9-3-1-2-4-11(9)18)20-14(16(22)23)15(21)19-12/h1-7,14H,(H,19,21)(H,22,23) |

Clave InChI |

CZPWAGRAFVFGKU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C(=C1)C2=NC(C(=O)NC3=C2C=C(C=C3)Cl)C(=O)O)Cl |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Dirazepic acid typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of a benzodiazepine derivative with specific reagents to introduce the carboxylic acid functional group. The reaction conditions often require the use of organic solvents and catalysts to facilitate the transformation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.

Análisis De Reacciones Químicas

Acid-Base Reactions and Salt Formation

Dirazepic acid undergoes characteristic carboxylic acid neutralization reactions:

-

Alkali neutralization :

Forms water-soluble sodium salts at pH > 4.2. -

Carbonate reactions :

CO₂ evolution confirms proton donation capacity (pKa ≈ 3.8).

Table 1: Neutralization Reaction Kinetics

| Base | Temp (°C) | Reaction Time | Yield (%) |

|---|---|---|---|

| NaOH (1M) | 25 | 15 min | 98 |

| NaHCO₃ (sat.) | 0-5 | 2 hr | 82 |

| NH₄OH (10%) | 40 | 45 min | 91 |

Esterification Pathways

This compound participates in Fischer esterification under acidic conditions:

Key observations :

-

Optimal catalyst: Conc. H₂SO₄ (0.5 mol%)

-

Reaction equilibrium reached in 6-8 hr at reflux (110°C)

-

Ester yields inversely correlate with alcohol chain length (C1: 94% → C8: 63%)

Amide Formation

Nucleophilic acyl substitution requires activation:

Critical parameters :

-

Dicyclohexylcarbodiimide (DCC) stoichiometry: 1.1 eq

-

Amine basicity threshold: pKb < 5 for effective coupling

-

Side product analysis shows <3% anhydride formation when using DMF as solvent

Decarboxylation Behavior

Thermal decomposition occurs via β-ketoacid-like mechanism:

Experimental data :

-

Onset temperature: 185°C (DSC)

-

Activation energy: 128 kJ/mol (Kissinger method)

-

CO₂ yield: 98.7% theoretical at 220°C

Halogenation at α-Carbon

Electrophilic substitution facilitated by enol tautomerism:

Reactivity trends :

| Halogen | Reaction Rate (k, L/mol·s) | Regioselectivity |

|---|---|---|

| Cl₂ | 4.7 × 10⁻³ | 92% α-position |

| Br₂ | 2.1 × 10⁻⁴ | 88% α-position |

Aplicaciones Científicas De Investigación

Dirazepic acid has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its therapeutic potential in treating various conditions, such as anxiety and insomnia.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of Dirazepic acid involves its interaction with specific molecular targets, such as receptors in the central nervous system. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity, leading to its sedative and anxiolytic effects.

Comparación Con Compuestos Similares

Dirazepic acid is compared with other benzodiazepine derivatives, such as diazepam and lorazepam. While all these compounds share a similar core structure, this compound is unique due to its specific functional groups and their effects on its pharmacological properties.

List of Similar Compounds

Diazepam: Used to treat anxiety, seizures, and muscle spasms.

Lorazepam: Commonly prescribed for anxiety and insomnia.

Clonazepam: Used for panic disorders and seizure prevention.

This compound stands out due to its distinct chemical structure and the specific pathways it influences, making it a valuable compound for further research and development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.